

OptoDArG light-gated ion channel control

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: OptoDArG

Cat. No.: S538187

Get Quote

OptoDArG Application Notes & Protocols

Introduction to OptoDArG

OptoDArG (Opto-Diacylglycerol) is an azobenzene-containing photolipid that functions as a versatile molecular tool for non-genetic optogenetics. It enables precise, light-controlled manipulation of neuronal activity and ion channel function by directly altering plasma membrane properties [1]. Upon illumination with specific wavelengths, **OptoDArG** undergoes rapid photoisomerization, changing the physical properties of the lipid bilayer and generating capacitive currents that can depolarize or hyperpolarize cells [1]. This mechanism allows for high spatiotemporal control of cellular excitability without requiring genetic modifications, making it particularly valuable for studying neurotransmission, signaling pathways, and for potential therapeutic applications in neuromodulation [1] [2].

Mechanism of Action

OptoDArG's core mechanism relies on light-induced changes in membrane capacitance. The photoisomerization of its azobenzene moiety alters the molecule's geometry, which in turn affects the membrane's surface area and hydrophobic core thickness, directly impacting capacitance according to the parallel plate capacitor principle ($C = \epsilon \times A/dhc$) [1].

- **UV Light Activation (375 nm):** Converts **OptoDArG** to the **cis-enriched** state. The bent cis isomer **increases membrane surface area** and **decreases hydrophobic thickness**, leading to a

capacitance increase ($dC/dt > 0$). Under voltage-clamp, this generates a depolarizing inward cationic current (Na^+ , Ca^{2+} influx) that can trigger action potentials [1].

- **Blue Light Activation (430-488 nm)**: Converts **OptoDArG** to the **trans-enriched** state. The elongated trans isomer **decreases membrane surface area** and **increases hydrophobic thickness**, leading to a **capacitance decrease ($dC/dt < 0$)**. This generates a hyperpolarizing outward current. If mechanosensitive channels (e.g., TRPCs) are present, the increased membrane tension from this physical change can subsequently open them, producing a large depolarizing current [1].

Table 1: **OptoDArG** Photochemical Properties and Membrane Effects

Property	cis-OptoDArG (UV-Activated)	trans-OptoDArG (Blue-Activated)
Molecular Conformation	Bent, bulky	Extended, slender
Membrane Surface Area	Increases	Decreases
Hydrophobic Core Thickness (d_{hc})	Decreases	Increases
Bilayer Capacitance (C)	Increases	Decreases
Primary Ionic Current	Depolarizing (Inward)	Hyperpolarizing (Outward)
Downstream Effects	Opens voltage-gated Na^+ channels	Can activate mechanosensitive channels

The following diagram illustrates the experimental setup and this core mechanism:

Quantitative Performance Data

Table 2: Key Functional Parameters of **OptoDArG**

Parameter	Value / Observation	Experimental Context
Optocapacitive Current (I_{cap})	Tens to hundreds of picoamperes (pA)	Planar Lipid Bilayer (PLB), $V_m = 100$ mV, $\Delta C \approx 2.5$ pF over few ms [1]
Photoswitching Kinetics	Millisecond timescale	Currents emerge on millisecond-timescale upon illumination [1]
Thermal Relaxation (Dark, UV-OFF)	Exponential decay, isoform-dependent	cis-OptoDARg-induced TRPC3/6/7 currents in HEK293 cells [2]
Working Concentration	20 μ M	Extracellular perfusion solution for HEK293 cell experiments [2]
Membrane Incorporation	Self-inserts into plasma membrane; spontaneous flip-flop to inner leaflet	Administered from outside medium [1]
Light Intensity	~ 30 mW incident power	PLB experiments (laser diode, 375nm; laser, 488nm) [1]

Detailed Experimental Protocols

Protocol 1: Neuronal Stimulation via Optocapacitive Currents

This protocol details the use of **OptoDARg** to evoke action potentials in neurons or excitable cells through UV light-induced depolarization.

Materials & Reagents

- **Cell Line:** Nav1.3-expressing HEK293 cells or primary neurons [1].
- **OptoDARg Stock:** Prepare a 1-10 mM stock solution in DMSO or ethanol. **Final working concentration: 20 μ M** [2].
- **Extracellular Solution (for HEK293):** 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM MgCl₂, 2 mM CaCl₂; adjust pH to 7.4 with NaOH [2].
- **Intracellular (Pipette) Solution (for HEK293):** 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl₂, 3 mM EGTA; titrate to pH 7.3 with CsOH [2].
- **Light Source:** Cooled pE-300Ultra or equivalent, capable of 365 nm (UV) and 430 nm (blue) output [2].

Procedure

- **Cell Preparation:** Plate cells on 6x6 mm glass coverslips. On the day of the experiment, mount the coverslip in a perfusion chamber on an inverted microscope [2].
- **OptoDArG Application:** Perfuse the chamber with extracellular solution containing 20 μM **OptoDArG**. Incubate for 5-10 minutes to allow photolipid incorporation into the plasma membrane [2].
- **Patch Clamp Setup:** Establish a whole-cell patch clamp configuration using a 3-4 M Ω borosilicate glass pipette filled with intracellular solution. Maintain cells under voltage-clamp [2].
- **Pre-stimulation State:** Illuminate cells with blue light (430 nm) to ensure **OptoDArG** is in the trans-enriched state, establishing a baseline capacitance [1].
- **Neuronal Stimulation:** Apply a brief pulse (e.g., 1-100 ms) of UV light (365 nm) to rapidly isomerize **OptoDArG** to its cis state. Monitor the resulting depolarizing capacitive current (I_{cap}) and the subsequent firing of action potentials [1].
- **Termination/Inhibition:** To halt stimulation or induce hyperpolarization, apply blue light (430 nm). This switches **OptoDArG** back to trans, decreasing capacitance and generating a hyperpolarizing current [1].

Protocol 2: TRPC Channel Activation & Kinetics Studies

This protocol uses **OptoDArG** to selectively activate and study the kinetics of TRPC3, TRPC6, and TRPC7 channels, which are native receptors for DAG.

Materials & Reagents

- **Cell Line:** HEK293 cells transfected with YFP-TRPC3, YFP-TRPC6, or CFP-TRPC7 constructs [2].
- **Solutions:** Identical to Protocol 1.
- **Transfection Reagent:** PolyJet or similar [2].

Procedure

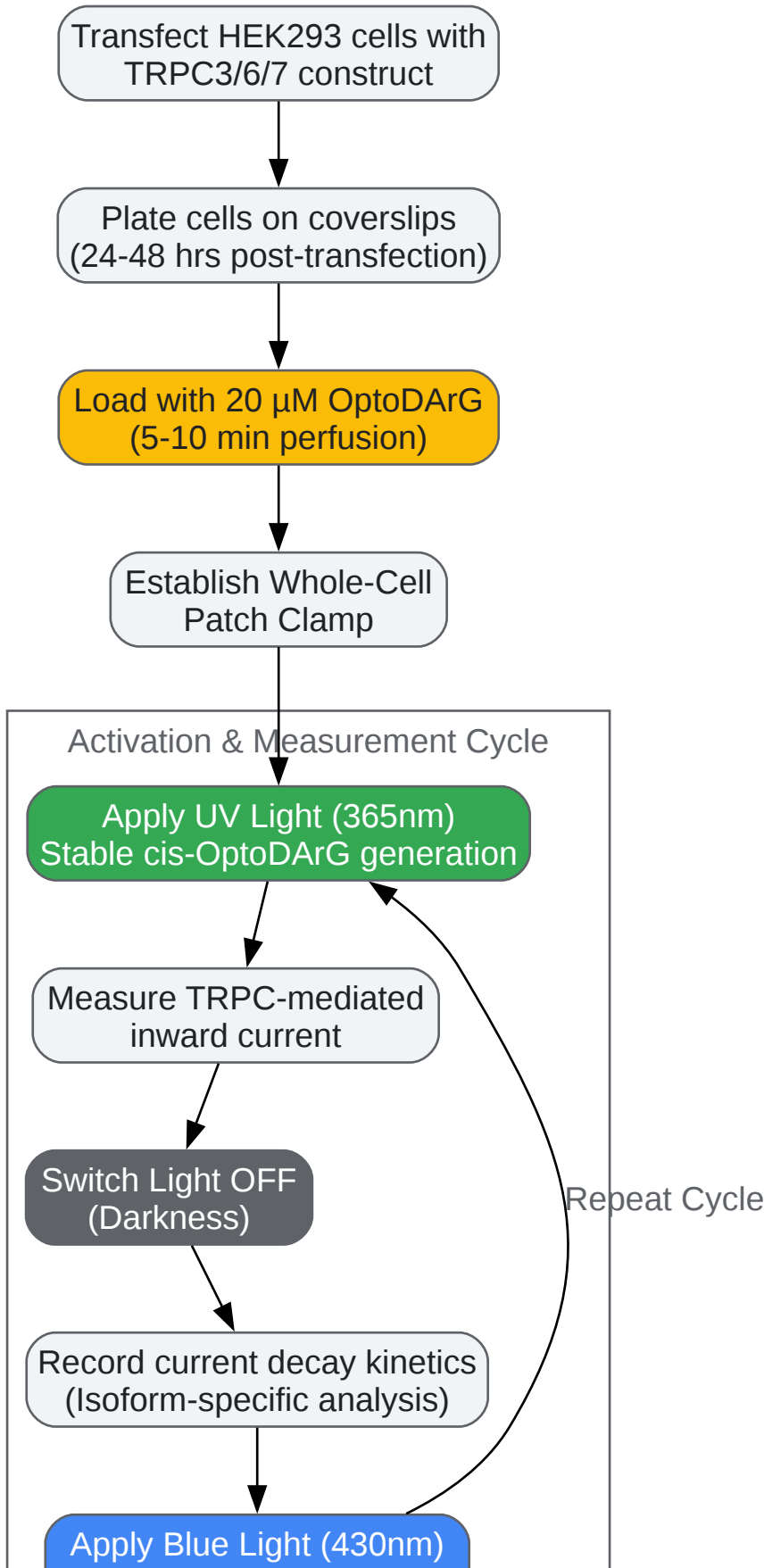
- **Cell Culture & Transfection:** Culture HEK293 cells in DMEM with 10% FBS. Transiently transfect with 1 μg of the relevant TRPC plasmid DNA using PolyJet, following the manufacturer's protocol. Seed transfected cells on glass coverslips and use 24-48 hours post-transfection [2].
- **OptoDArG Loading & Patch Clamp:** Follow steps 1-3 from Protocol 1 to prepare the cells and establish the whole-cell patch clamp configuration.
- **TRPC Channel Activation:** Apply a sustained UV light (365 nm) pulse to isomerize **OptoDArG** to cis. This stable cis conformation will bind to and activate co-expressed TRPC channels, leading to a characteristic inward cation current [2].
- **Kinetic Analysis (Dark Relaxation):** After achieving a stable TRPC-activated current under UV light, switch the light off. In the dark, monitor the exponential decay of the current. The decay kinetics are

isoform-specific (TRPC3 > TRPC6 > TRPC7) and are sensitive to mutations in the channel's L2 lipid coordination site, providing information on the DAG-binding pocket [2].

- **Channel Deactivation:** To rapidly close TRPC channels, illuminate with blue light (430 nm), which converts **OptoDARG** to its inactive trans state [2].

The workflow for studying TRPC channels and their modulation is summarized below:

Workflow for TRPC Channel Activation & Kinetics



[Rapid channel deactivation](#)

Click to download full resolution via product page

Troubleshooting and Best Practices

- **Low I_{cap} or No Effect:** Ensure **OptoDARG** is properly dissolved and the final DMSO concentration is low (<0.1%). Verify light intensity and wavelength. Confirm cell viability and patch clamp integrity.
- **Slow Kinetics:** The rate of capacitance change (dC/dt) is critical. Ensure rapid and uniform illumination of the target cell. Check for sufficient **OptoDARG** concentration in the membrane.
- **Cis-to-trans Thermal Relaxation:** Be aware that in the dark, cis-**OptoDARG** will spontaneously relax to trans. The kinetics of this process can be influenced by the local molecular environment, such as binding to TRPC channels [2].
- **Control Experiments:** Always perform control experiments without **OptoDARG** to rule out direct effects of light on cells or channels. For TRPC studies, include vector-transfected controls.
- **Handling and Storage:** Protect **OptoDARG** stock solutions and working dilutions from ambient light to prevent unintended photoisomerization. Store aliquots at -20°C or as recommended by the supplier.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Photolipid excitation triggers depolarizing optocapacitive currents and... [pmc.ncbi.nlm.nih.gov]
2. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [OptoDARG light-gated ion channel control]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538187#optodarg-light-gated-ion-channel-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com